N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide
Description
N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a tetrahydroquinoline (THQ) derivative featuring a cyclopropanecarbonyl group at the 1-position of the THQ core and a 1-naphthamide substituent at the 6-position. This compound is part of a broader class of THQ-based molecules studied for their pharmacological properties, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(21-9-3-6-16-5-1-2-8-20(16)21)25-19-12-13-22-18(15-19)7-4-14-26(22)24(28)17-10-11-17/h1-3,5-6,8-9,12-13,15,17H,4,7,10-11,14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADNFAAYPGRCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide typically involves multiple steps. One common approach is the cyclopropanation of an alkene using diazo compounds or ylides, followed by the formation of the tetrahydroquinoline ring through intramolecular cyclization. The final step involves the coupling of the cyclopropanecarbonyl-tetrahydroquinoline intermediate with 1-naphthamide under suitable reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the naphthamide group, especially under basic conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural Comparison of THQ Derivatives
Key Observations :
- R₁ Influence : The cyclopropanecarbonyl group (common in the target compound, G502-0039, G502-0052, and 4f) is associated with enhanced metabolic stability compared to bulkier substituents like 1-methylpiperidin-4-yl in Compound 68 .
- R₂ Influence : The 1-naphthamide group in the target compound provides a larger aromatic surface area compared to the phenylacetamide (G502-0039, G502-0052) or benzyl-propanamide (4f) groups. This may improve lipophilicity and membrane permeability but could reduce aqueous solubility .
Table 2: Pharmacological Profiles of Selected THQ Derivatives
Key Observations :
- Receptor Specificity: The target compound’s cyclopropanecarbonyl-THQ scaffold aligns with Compound 4f, which exhibits potent MOR binding.
- Substituent polarity and size likely dictate this divergence .
Biological Activity
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a compound of significant interest due to its potential biological activities. This compound belongs to a class of molecules that exhibit various pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The unique structural features of this compound contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C18H24N2O2, with a molecular weight of approximately 300.395 g/mol. Its structure includes a cyclopropanecarbonyl group attached to a tetrahydroquinoline moiety and a naphthamide group, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N2O2 |
| Molecular Weight | 300.395 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the cyclopropane ring have shown effective inhibition against various microbial strains. A study highlighted the effectiveness of related compounds against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
Antiviral Properties
The antiviral activity of this compound is attributed to its ability to inhibit viral replication mechanisms. Preliminary studies have demonstrated that derivatives can effectively reduce the viral load in cell cultures infected with influenza and other viruses. The mechanism involves interference with viral entry or replication processes .
Anticancer Effects
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human leukemia cell lines such as U937. The compound appears to induce apoptosis through activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.
- Receptor Modulation : It may bind to receptors on the cell surface, altering signal transduction pathways that lead to cellular responses such as apoptosis or immune activation.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA strands, disrupting replication and transcription processes essential for cell survival .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study conducted on various derivatives showed that those with enhanced lipophilicity exhibited increased antimicrobial activity against gram-positive bacteria .
- Anticancer Activity : In vitro studies on leukemia cells indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability and increased apoptotic markers .
Q & A
Q. Key Optimization Strategies :
- Control reaction temperature (0–25°C) to minimize side reactions during acylation.
- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of reactive intermediates .
Advanced: How can researchers resolve structural ambiguities in derivatives of this compound using advanced spectroscopic techniques?
Beyond standard -NMR and LC-MS, employ:
- 2D NMR (HSQC, HMBC) : To assign quaternary carbons and confirm cyclopropane ring connectivity .
- X-ray Crystallography : For absolute stereochemical confirmation, particularly if chiral centers arise during synthesis (e.g., from tetrahydroquinoline reduction) .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric species (e.g., naphthamide vs. benzamide derivatives) with sub-ppm mass accuracy .
Basic: What standard assays are used to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : For targets like PTP1B (a metabolic disease target), use fluorescence-based assays with purified enzyme and substrate (e.g., DiFMUP) to measure IC values .
- Cell-Based Viability Assays : Screen for cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HepG2) at concentrations ≤10 µM .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with proteins like opioid receptors, given structural similarities to tetrahydroquinoline-based ligands .
Advanced: How does the cyclopropanecarbonyl group influence the compound’s selectivity in enzyme inhibition?
The cyclopropane ring’s strain and electronic effects modulate binding:
- Steric Effects : The rigid cyclopropane may restrict conformational flexibility, enhancing selectivity for enzymes with deep binding pockets (e.g., nNOS over eNOS) .
- Electron-Withdrawing Nature : The carbonyl group polarizes the tetrahydroquinoline core, improving interactions with catalytic lysine residues in kinases or phosphatases .
Methodological Validation : - Perform mutagenesis studies on target enzymes to identify key residues interacting with the cyclopropanecarbonyl group.
- Compare inhibition profiles with analogs lacking the cyclopropane moiety .
Basic: How is the purity and stability of this compound assessed during storage?
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Stability :
Advanced: What strategies address contradictory data in SAR studies of tetrahydroquinoline derivatives?
Contradictions often arise from assay variability or subtle structural changes :
- Re-evaluate Assay Conditions : Ensure consistent pH, ionic strength, and co-solvents (e.g., DMSO concentration ≤0.1%) .
- Synchrotron Crystallography : Resolve binding mode discrepancies in enzyme-inhibitor complexes .
- Meta-Analysis : Compare datasets across studies using cheminformatics tools (e.g., KNIME) to identify outliers or trends .
Basic: What functional groups in this compound are prone to metabolic degradation?
- Amide Bonds : Susceptible to hydrolysis by serum esterases/amidases. Test stability in liver microsomes or S9 fractions .
- Tetrahydroquinoline Core : Potential oxidation at the 2-position; monitor via CYP450 inhibition assays .
Mitigation : Introduce electron-donating substituents (e.g., methyl groups) to slow oxidative metabolism .
Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetics?
- Molecular Dynamics (MD) Simulations : Predict binding modes to efflux transporters (e.g., P-gp) and optimize logP values for blood-brain barrier penetration .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome inhibition .
- Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., replacing naphthamide with thiophene) on binding affinity .
Basic: What analytical techniques confirm successful cyclopropanecarbonyl group installation?
- IR Spectroscopy : Look for C=O stretches at ~1680 cm and cyclopropane C-H stretches at 3000–3100 cm .
- -NMR : Peaks at δ 170–175 ppm (carbonyl carbon) and δ 8–12 ppm (cyclopropane carbons) .
Advanced: How do solvent effects influence reaction outcomes during naphthamide coupling?
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize transition states in amide bond formation but may promote epimerization. Use low temperatures (0–5°C) to minimize racemization .
- Non-Polar Solvents (Toluene) : Reduce solubility of polar intermediates, necessitating slow reagent addition to prevent precipitation .
Validation : Monitor reaction progress via in-situ IR or Raman spectroscopy to detect intermediate species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
